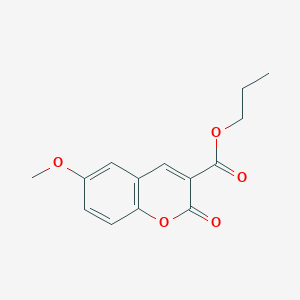

Propyl 6-methoxy-2-oxochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

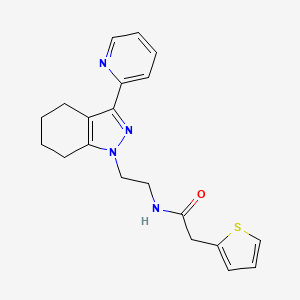

Propyl 6-methoxy-2-oxochromene-3-carboxylate, also known as POMOC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. POMOC is a heterocyclic organic compound that contains a chromene ring and an ester functional group. It is synthesized using a multi-step process that involves the reaction of several chemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Osteoporosis Treatment

The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, closely related to Propyl 6-methoxy-2-oxochromene-3-carboxylate, was identified as a potent antagonist of the alpha(v)beta(3) receptor. It exhibited an excellent in vitro profile for the prevention and treatment of osteoporosis, demonstrating significant efficacy in in vivo models of bone turnover and selected for clinical development (Hutchinson et al., 2003).

Organic Synthesis Applications

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, structurally related to this compound, were used in reactions to generate various heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives under palladium-catalyzed oxidative carbonylation conditions. These reactions underscore the compound's utility in the synthesis of complex heterocycles (Bacchi et al., 2005).

Mecanismo De Acción

Target of Action

Derivatives of 2h-chromene, such as this compound, have been shown to exhibit significant antimicrobial activity, suggesting that their targets may be various classes of bacteria and fungi.

Mode of Action

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

Given its antimicrobial activity, it can be inferred that this compound likely causes damage to the cellular structures of bacteria and fungi, leading to their inhibition or death.

Análisis Bioquímico

Biochemical Properties

It is known that chromenes interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

propyl 6-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-6-18-13(15)11-8-9-7-10(17-2)4-5-12(9)19-14(11)16/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXNEZUEBSEARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)

![7-Methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2777436.png)

![3-Benzyl-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)

![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)

![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)